2-Bromocyclohex-2-en-1-amine hydrochloride
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Overview
Description
2-Bromocyclohex-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H10BrN·HCl It is a brominated derivative of cyclohexene, featuring an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclohex-2-en-1-amine hydrochloride typically involves the bromination of cyclohexene followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Cyclohexene is reacted with bromine (Br2) in the presence of a solvent such as dichloromethane to yield 2-bromocyclohexene.
Amination: The brominated product is then treated with ammonia (NH3) or an amine source under controlled conditions to introduce the amine group.
Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclohex-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of a ketone or aldehyde derivative.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents, such as hydrogen (H2) or halogens (X2).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Addition Reagents: Hydrogen gas (H2) with a catalyst, halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Substitution Products: Hydroxycyclohexene, alkoxycyclohexene derivatives.
Oxidation Products: Cyclohexanone, cyclohexanal.
Reduction Products: Cyclohexane derivatives.
Scientific Research Applications
2-Bromocyclohex-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromocyclohex-2-en-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromine atom and amine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohex-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-Iodocyclohex-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
Cyclohex-2-en-1-amine hydrochloride: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
2-Bromocyclohex-2-en-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom makes the compound more reactive in substitution reactions compared to its chlorine or iodine counterparts, and it can also influence the compound’s biological activity and interactions.
Properties
IUPAC Name |
2-bromocyclohex-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-3-1-2-4-6(5)8;/h3,6H,1-2,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUCCBTZBHWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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